molecular formula C19H21NO4S B2909692 Phenyl 4-(benzylsulfonyl)piperidine-1-carboxylate CAS No. 2034234-32-5

Phenyl 4-(benzylsulfonyl)piperidine-1-carboxylate

Cat. No.: B2909692
CAS No.: 2034234-32-5
M. Wt: 359.44
InChI Key: YHMQTAPBZZGFEQ-UHFFFAOYSA-N
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Description

Phenyl 4-(benzylsulfonyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry and organic synthesis. This compound is characterized by the presence of a piperidine ring substituted with a phenyl group, a benzylsulfonyl group, and a carboxylate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 4-(benzylsulfonyl)piperidine-1-carboxylate typically involves the reaction of piperidine with benzylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then reacted with phenyl chloroformate to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Phenyl 4-(benzylsulfonyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the benzylsulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Phenyl 4-(benzylsulfonyl)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Phenyl 4-(benzylsulfonyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • Phenyl 4-(methylsulfonyl)piperidine-1-carboxylate
  • Phenyl 4-(ethylsulfonyl)piperidine-1-carboxylate
  • Phenyl 4-(propylsulfonyl)piperidine-1-carboxylate

Uniqueness

Phenyl 4-(benzylsulfonyl)piperidine-1-carboxylate is unique due to the presence of the benzylsulfonyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

phenyl 4-benzylsulfonylpiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4S/c21-19(24-17-9-5-2-6-10-17)20-13-11-18(12-14-20)25(22,23)15-16-7-3-1-4-8-16/h1-10,18H,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHMQTAPBZZGFEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1S(=O)(=O)CC2=CC=CC=C2)C(=O)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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